Serricornin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One notable approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including asymmetric synthesis and stereoselective reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry of the compound. Methods such as palladium-catalyzed hydrogenolysis of alkenyloxiranes have been employed to produce this compound on a larger scale .

化学反応の分析

Types of Reactions: Serricornin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert this compound into alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

科学的研究の応用

Chemical Structure and Synthesis

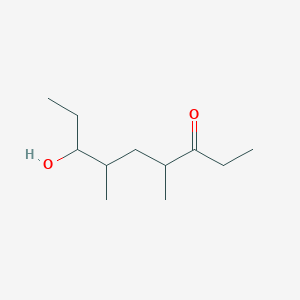

Serricornin is identified chemically as . Its synthesis has been achieved through various methods, including starting from precursors like . The detailed stereochemical analysis using molecular mechanics has provided insights into its conformations, which are crucial for understanding its biological activity .

Monitoring and Trapping

This compound plays a pivotal role in integrated pest management (IPM) strategies. It is utilized as a lure in traps designed to capture L. serricorne, which poses a significant threat to food storage and tobacco industries. Recent studies have demonstrated that combining this compound with other attractants like α-ionone and β-ionone enhances capture rates of both male and female beetles .

Table 1: Effectiveness of this compound in Trapping Studies

| Study Reference | Attractant Used | Capture Rate Improvement | Observations |

|---|---|---|---|

| Guarino et al. (2024) | This compound + α-ionone + β-ionone | Significant increase in captures | Laboratory conditions showed higher efficacy than field tests |

| Ohkawa (2007) | This compound alone | Baseline capture rates | Effective but less than combinations with kairomones |

Development of New Insecticides

Research into this compound's structure has implications for developing novel insecticides that mimic its action. The understanding of its bioactive enantiomers can lead to the creation of targeted pest control agents that minimize environmental impact while effectively managing pest populations .

Ecological Insights

This compound's role extends beyond mere attraction; it is integral to the reproductive strategies of L. serricorne. Studies indicate that only one enantiomer is bioactive, while its diastereomer may inhibit pheromone action, underscoring the complexity of chemical communication among insects . This specificity is crucial for designing effective traps and understanding pest behavior.

Case Study 1: Laboratory vs. Field Efficacy

A comparative study conducted by Guarino et al. (2024) assessed the effectiveness of this compound in controlled laboratory settings versus real-world applications. While laboratory tests showed a marked increase in captures with this compound combined with other attractants, field tests did not yield statistically significant differences compared to simpler attractant combinations. This highlights the need for further optimization of trapping methods under varying environmental conditions .

Case Study 2: Synthesis and Application in Agrochemicals

The synthesis pathways explored for this compound have implications for agrochemical development. By understanding its chemical properties and how they influence insect behavior, researchers can design more effective pest control strategies that leverage natural compounds to reduce reliance on synthetic pesticides .

作用機序

Serricornin exerts its effects by acting as a chemical signal that attracts male cigarette beetles. The compound binds to specific olfactory receptors in the male beetles, triggering a behavioral response that leads them to the source of the pheromone . The molecular pathways involved in this process include the activation of olfactory sensory neurons and subsequent signal transduction to the brain .

類似化合物との比較

Anhydroserricornin: A related compound with a similar structure but different functional groups.

Other Pheromones: Compounds like 4,6-dimethyl-7-hydroxynonan-3-one and its stereoisomers.

Uniqueness: this compound is unique due to its specific stereochemistry, which is essential for its biological activity. The (4S,6S,7S) configuration is particularly important for its effectiveness as a sex pheromone . Other similar compounds may not have the same level of specificity and potency in attracting male cigarette beetles .

生物活性

Serricornin, a compound identified as the female sex pheromone of the cigarette beetle (Lasioderma serricorne), has garnered significant attention due to its biological activity and implications in pest management. This article explores the biological activity of this compound, highlighting its synthesis, behavioral effects on L. serricorne, and potential applications in integrated pest management (IPM).

Chemical Structure and Synthesis

This compound is chemically classified as (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone . Its synthesis has been achieved through various methods, including lipase-catalyzed enantiomer separation, which allows for the production of the pheromone in a more efficient manner. The synthesis process involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, demonstrating a significant advancement in producing this compound for research and practical applications .

Pheromonal Role

This compound plays a pivotal role in the reproductive behavior of L. serricorne. It is primarily used for attracting males during mating seasons. Studies have shown that male cigarette beetles exhibit strong positive chemotaxis towards this compound at various concentrations, indicating its effectiveness as a sex pheromone .

Attraction to Volatile Organic Compounds (VOCs)

In addition to its role as a pheromone, this compound's activity is enhanced by other volatile organic compounds (VOCs) emitted from food sources. Research indicates that L. serricorne responds positively to VOCs from various plant materials, with specific compounds like paeonal being particularly attractive at concentrations of 100 µg and 500 µg . This interaction between this compound and plant-derived VOCs suggests potential strategies for developing effective lures in pest management.

Case Studies and Research Findings

Several studies have investigated the implications of this compound in pest management strategies:

- Pheromone Traps : The use of this compound in pheromone traps has been explored as a method for monitoring L. serricorne populations. These traps can be enhanced with food attractants derived from VOCs to improve efficacy .

- Integrated Pest Management (IPM) : this compound's role in IPM has been emphasized due to its low environmental impact compared to traditional insecticides. The integration of pheromonal lures with biological control methods represents a sustainable approach to managing cigarette beetle infestations .

- Behavioral Studies : Research using olfactometer bioassays has demonstrated that L. serricorne shows distinct preferences for certain VOCs when combined with this compound, highlighting the complexity of its attraction mechanisms .

Data Summary

The following table summarizes key research findings related to this compound's biological activity:

特性

IUPAC Name |

7-hydroxy-4,6-dimethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDTNYNLCQHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868148 | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72522-40-8 | |

| Record name | Serricornin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。